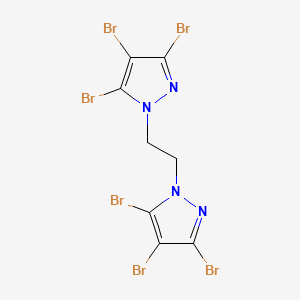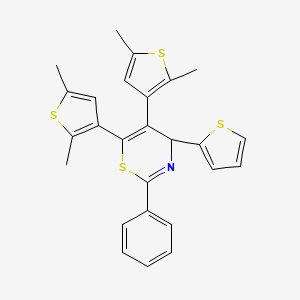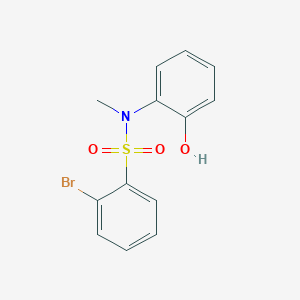
2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the mechanism of action of sulfonamide-based drugs.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(2-hydroxyphenyl)acetamide
- 2-Bromo-N-(2-hydroxyphenyl)carbamothioyl]benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
920527-40-8 |
|---|---|
Fórmula molecular |
C13H12BrNO3S |
Peso molecular |
342.21 g/mol |
Nombre IUPAC |
2-bromo-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-15(11-7-3-4-8-12(11)16)19(17,18)13-9-5-2-6-10(13)14/h2-9,16H,1H3 |
Clave InChI |
OQBZMHJOQVYUCU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


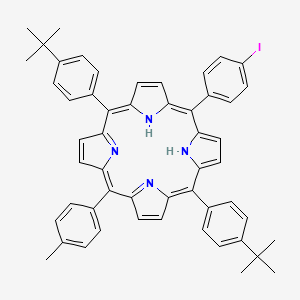
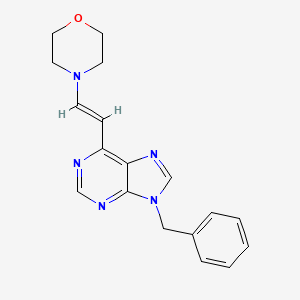
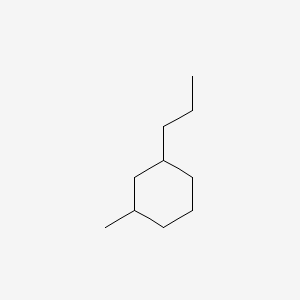
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
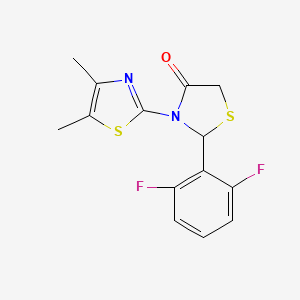
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
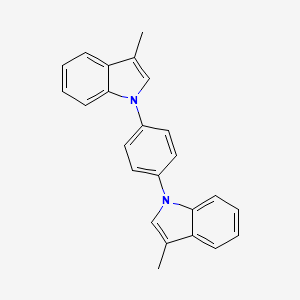
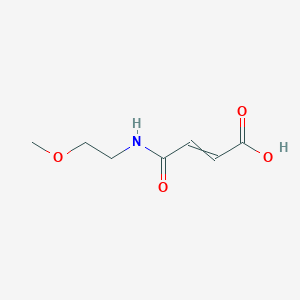
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)

